Structural Uniqueness of the 2-Hydroxy-3-Methoxy-2-Phenylpropyl Side Chain Versus All Catalogued 5-(Furan-2-yl)isoxazole-3-carboxamide Analogs
The target compound is the only entity within the commercially catalogued 5-(furan-2-yl)isoxazole-3-carboxamide series to feature a 2-hydroxy-3-methoxy-2-phenylpropyl amide substituent . This side chain contains three distinct pharmacophoric elements — a tertiary alcohol (H-bond donor/acceptor, pKa ~18–19 for deprotonation), a methyl ether (H-bond acceptor only, enhanced lipophilicity vs. free hydroxyl), and a pendant phenyl ring (π-stacking and hydrophobic contacts) — that are absent in all other members of the series, including SKL2001 (imidazolylpropyl), Wnt/β-catenin agonist 2 (pyrazolylethyl), and the unsubstituted acid/ester/methylamide derivatives catalogued by Bidepharm .
| Evidence Dimension | Presence of unique pharmacophoric substructures in the amide side chain |
|---|---|
| Target Compound Data | 3 unique features: tertiary alcohol, methyl ether, pendant phenyl ring |
| Comparator Or Baseline | SKL2001: imidazole (H-bond acceptor, basic pKa ~7); Wnt/β-catenin agonist 2: pyrazole (H-bond donor/acceptor); unsubstituted acid derivatives: no side-chain functionality |
| Quantified Difference | 3 pharmacophoric features present in target compound; zero overlap with any single comparator's side-chain feature set |
| Conditions | Structural comparison based on chemical identity (2D structure); no biological assay data available |
Why This Matters
For medicinal chemistry campaigns targeting novel chemical space within this scaffold class, the target compound's side chain offers a unique hydrogen-bonding and steric profile not achievable with any existing analog, making it a distinct choice for structure–activity relationship (SAR) diversification libraries.
